Medicagenic acid

Catalog No.
S594668
CAS No.
599-07-5
M.F
C30H46O6
M. Wt
502.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medicagenic acid

CAS Number

599-07-5

Product Name

Medicagenic acid

IUPAC Name

2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

InChI

InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)

InChI Key

IDGXIXSKISLYAC-UHFFFAOYSA-N

Synonyms

medicagenic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C

Medicagenic acid is a triterpene saponin found in various plants, most notably alfalfa (Medicago sativa) []. It has been the subject of scientific research due to its potential health benefits and its unique chemical properties. Here's a breakdown of its current standing in scientific research:

Biological Activities

  • Antioxidant Activity: Studies suggest that medicagenic acid possesses antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
  • Nematicidal Activity: Research indicates that medicagenic acid exhibits nematicidal activity against specific plant-parasitic nematodes, offering a potential alternative to synthetic pesticides [].
  • Enzyme Inhibition: Some studies suggest that medicagenic acid may inhibit certain enzymes involved in various biological processes, though further research is needed to understand its specific effects [].

Pharmacological Potential

While research is ongoing, some studies have explored the potential therapeutic applications of medicagenic acid, including:

  • Hyperlipidemia: Studies suggest medicagenic acid may help lower cholesterol levels in animal models, although further investigation is needed to confirm its efficacy and safety in humans [].
  • Cancer: Preliminary research suggests medicagenic acid may possess anti-cancer properties, but more research is needed to understand its mechanisms and potential clinical applications [].

Current Limitations and Future Directions

Despite promising initial findings, research on medicagenic acid is still in its early stages. Limitations include:

  • Limited human studies: Most research has been conducted in vitro or in animal models, making it difficult to translate the findings to humans.
  • Need for further mechanistic studies: A deeper understanding of the mechanisms behind medicagenic acid's biological activities is crucial for its potential therapeutic development.

Future research directions should focus on:

  • Clinical trials: Conducting well-designed clinical trials to assess the safety and efficacy of medicagenic acid in humans.
  • Mechanism of action: Elucidating the specific mechanisms by which medicagenic acid exerts its biological effects.
  • Drug development: Investigating the potential for developing medicagenic acid-based therapeutics for various health conditions.

Medicagenic acid, also known as medicagenate, is a naturally occurring triterpenoid compound with the chemical formula C30H46O6C_{30}H_{46}O_{6}. It belongs to the class of organic compounds known as triterpenoids, which are characterized by their structure containing six isoprene units. Medicagenic acid has been isolated from various plant species, including Medicago blancheana and Medicago granadensis, and is noted for its complex molecular structure, which includes multiple hydroxyl and carboxylic acid functional groups .

Typical of triterpenoids. It can undergo lipid peroxidation, a reaction that involves the oxidative degradation of lipids, leading to cell signaling events that are significant in various biological processes . The compound can also be involved in esterification and glycosylation reactions, forming derivatives such as medicagenic acid 3-O-triglucoside .

Medicagenic acid exhibits a range of biological activities. It has been reported to possess antifungal properties, particularly against Candida species, indicating its potential use in treating fungal infections . Additionally, studies suggest that it may have anti-inflammatory effects and could play a role in lipid metabolism . Its activity in cell signaling pathways further underscores its biological significance.

Medicagenic acid can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common approach involves isolating the compound from the roots or leaves of plants like alfalfa (Medicago sativa), where it exists as part of a complex mixture of saponins . Chemical synthesis routes often involve multi-step processes that may include the manipulation of precursor compounds to achieve the desired structure.

The applications of medicagenic acid are varied, encompassing both medicinal and agricultural uses. Its antifungal properties make it a candidate for developing new antifungal agents. Moreover, due to its role in lipid metabolism, it may have potential applications in dietary supplements aimed at improving metabolic health . The compound's unique structural features also make it valuable in research focused on natural product chemistry.

Research on the interaction studies of medicagenic acid is limited but suggests that it may interact with various biological molecules. For instance, its involvement in lipid peroxidation indicates potential interactions with cellular membranes and signaling pathways. Further studies are needed to elucidate the precise mechanisms of action and interactions with other biomolecules .

Medicagenic acid shares similarities with other triterpenoids but is unique due to its specific structural features and biological activities. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Betulinic AcidC30H48O3C_{30}H_{48}O_{3}Known for anti-cancer properties; derived from birch bark.
Ginsenoside Rb1C42H72O14C_{42}H_{72}O_{14}Found in ginseng; noted for immunomodulatory effects.
Oleanolic AcidC30H48O3C_{30}H_{48}O_{3}Exhibits anti-inflammatory and hepatoprotective effects.

Medicagenic acid is distinct in its specific antifungal activity and its role within lipid metabolism pathways, setting it apart from these other triterpenoids .

Physical Description

Solid

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

502.32943918 g/mol

Monoisotopic Mass

502.32943918 g/mol

Heavy Atom Count

36

Melting Point

352 - 353 °C

UNII

7X05537I17

Other CAS

599-07-5

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15

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